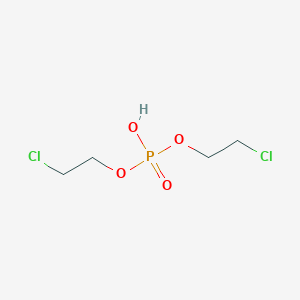

Bis(2-chloroethyl) phosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(2-chloroethyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGHIGLOERPWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184485 | |

| Record name | Bis(2-chloroethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3040-56-0 | |

| Record name | Bis(2-chloroethyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3040-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-chloroethyl) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003040560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-chloroethyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethyl) hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-CHLOROETHYL) PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QN9Y6ZFZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of Bis 2 Chloroethyl Phosphate

Detection in Aquatic Ecosystems

The prevalence of TCEP in aquatic environments suggests the potential for the widespread occurrence of its degradation product, BCEP.

Tris(2-chloroethyl) phosphate (B84403) (TCEP) is frequently detected in various water bodies. frontiersin.org It has been identified in U.S. streams, river water, and seawater. nih.govnih.gov The degradation of TCEP in aquatic systems can occur through processes like hydrolysis and microbial action, leading to the formation of BCEP. acs.orgnih.gov For instance, studies have shown that TCEP reacts with reduced sulfur species, such as polysulfides and bisulfide, which are present in anoxic coastal waters, with BCEP being the major degradation product. nih.gov While direct measurements of BCEP in surface and groundwater are less commonly reported than for its parent compound, the consistent detection of TCEP points to BCEP's likely presence as a transformation product.

Wastewater represents a significant pathway for the entry of flame retardant metabolites into the environment. BCEP, being a human metabolite of TCEP, is directly excreted and enters the wastewater stream. A study focused on developing a method for detecting chlorinated organophosphorus flame retardant metabolites in wastewater successfully quantified BCEP. nih.gov In composite raw wastewater samples collected over 24 hours in Northwest Spain, the related metabolite bis(chloropropyl) phosphate was quantified at levels over 60 ng/L, demonstrating that these metabolites are present in wastewater. nih.gov The analysis of such metabolites in wastewater is considered a valuable tool for monitoring human exposure to the parent compounds. nih.gov

Table 1: Detection of Organophosphate Flame Retardant Metabolites in Wastewater (Note: Data for BCEP was not specifically quantified in the provided source, but a related metabolite was, indicating the presence of this class of compounds.)

| Metabolite | Matrix | Location | Concentration (ng/L) | Reference |

|---|---|---|---|---|

| bis(chloropropyl) phosphate | Raw Wastewater | NW Spain | > 60 | nih.gov |

Presence in Terrestrial Matrices

BCEP's occurrence in terrestrial environments is also linked to the degradation of TCEP in various media.

Sediments are a recognized sink for many environmental contaminants, including organophosphate esters. acs.org Microbial degradation in sediment is a key transformation pathway for TCEP. bohrium.comacs.org Studies using sediment microcosms have demonstrated that TCEP is primarily degraded through the hydrolysis of its phosphoester bond, leading to the production of BCEP and mono-chloroethyl phosphate (MCEP). acs.orgbohrium.com

In one such study, the concentration of BCEP reached 0.93 ± 0.069 mg/L within 72 hours after an initial TCEP spike of 5 mg/L. acs.org Following a second, higher spike of 50 mg/L, the BCEP concentration increased to 13.97 ± 1.47 mg/L within 24 hours, indicating an adaptation of the microbial community to TCEP degradation. acs.org

Table 2: Production of BCEP from TCEP in Sediment Microcosm Study

| Initial TCEP Spike | Time | BCEP Concentration | BCEP Production Rate | Reference |

|---|---|---|---|---|

| 5 mg/L | 72 h | 0.93 ± 0.069 mg/L | 0.011 mg/(L·h) | acs.org |

| 50 mg/L | 24 h | 13.97 ± 1.47 mg/L | 0.56 mg/(L·h) | acs.org |

Indoor dust is a significant reservoir for flame retardants that leach from consumer products. High concentrations of TCEP, up to approximately 2.0 x 10^5 ng/g, have been found in indoor dust. nih.gov While direct measurements of BCEP in dust are scarce, the prevalence of its parent compound highlights a major source of human exposure, which in turn leads to the formation and excretion of BCEP. oecd.orgwho.int Studies screening for haloalkyl organophosphate triesters in house dust have identified related compounds, such as diethylene glycol bis(bis(2-chloroethyl)phosphate) (DEGBBCEP), further underscoring that indoor environments are contaminated with a complex mixture of these chemicals. nih.gov

Bioaccumulation and Biomagnification Potential in Biota

The potential for a chemical to accumulate in living organisms and magnify up the food chain is a key aspect of its environmental risk profile. The parent compound, TCEP, has a measured log Kow of 1.78, which indicates a low potential for bioaccumulation. oecd.org This is supported by experimentally determined bioconcentration factors (BCF) in various fish species, which range from 0.6 to 5. oecd.org

As a degradation product, BCEP is significantly more water-soluble than TCEP, and therefore it is not expected to accumulate in sediments or biota. nih.gov However, its presence in organisms has been confirmed. A global study of fishmeal products detected both tri-organophosphate esters (tri-OPEs) and their di-ester metabolites (di-OPEs) in 100% of samples. nih.gov This study reported the first discernible levels of BCEP in marine fauna, with the average concentration of all measured di-OPEs being 49.6 ± 27.5 ng/g dry weight, a level comparable to that of the parent tri-OPEs. nih.gov The presence of BCEP in fishmeal from diverse geographical regions, including the U.S., China, Europe, and South America, indicates its widespread distribution in marine food webs. nih.gov

Table 3: Concentration of Organophosphate Diesters (di-OPEs) in Global Fishmeal Samples

| Compound Class | Matrix | Detection Frequency | Average Concentration (ng/g dw) | Reference |

|---|---|---|---|---|

| di-OPEs (including BCEP) | Fishmeal | 100% | 49.6 ± 27.5 | nih.gov |

Accumulation in Aquatic Organisms

Direct data on the accumulation of Bis(2-chloroethyl) phosphate (BCEP) in aquatic organisms is limited. However, research on its parent compound, Tris(2-chloroethyl) phosphate (TCEP), provides insights into its likely behavior. Studies indicate that TCEP generally has a low potential for bioaccumulation in aquatic life. canada.caoecd.org For instance, experimentally determined bioconcentration factors (BCF) for TCEP in various fish species, including carp, range from 0.6 to 14.8. oecd.orgmdpi.com These low BCF values suggest that TCEP does not significantly concentrate in fish tissues from the surrounding water. mdpi.com

BCEP is recognized as a major degradation product of TCEP, particularly in anoxic water and sediment conditions through microbial activity. oecd.orgregulations.gov Due to its higher water solubility compared to TCEP, it is expected to be predominantly present in the aqueous phase rather than accumulating in the tissues of aquatic organisms. oecd.org

Despite the low bioaccumulation potential of the parent compound, the metabolic transformation of organophosphate esters (OPEs) within organisms is a crucial pathway for exposure to their metabolites. Studies on early life stages of zebrafish have shown that they can metabolize certain OPEs into their corresponding bis metabolites. nih.gov Furthermore, general studies on di-alkyl phosphates (DAPs), the chemical group to which BCEP belongs, have found them to be widely present in various animals, with several DAPs being detected in wild fish tissues. researchgate.netacs.org This suggests that while the parent compound TCEP may not bioaccumulate to a high degree, aquatic organisms are exposed to and can metabolize it, leading to the potential for internal exposure to BCEP.

Detection in Terrestrial Wildlife

Evidence demonstrates the presence of BCEP in terrestrial wildlife, particularly in avian predators, indicating its transfer through the food web. A significant study on addled bald eagle (Haliaeetus leucocephalus) eggs from the Great Lakes region identified BCEP as one of the most abundant flame retardant metabolites. researchgate.netepa.gov

In this research, BCEP was detected in the eagle eggs at concentrations ranging from 0.38 to 26 ng/g wet weight. researchgate.net The detection frequency for the group of organophosphate diesters (di-OPEs), including BCEP, was 100% in most samples, highlighting the widespread exposure of this top predator to these compounds. researchgate.net The presence of BCEP in the eggs suggests that the parent compound, TCEP, is ingested, metabolized by the female eagle, and subsequently transferred to the egg.

While BCEP itself was not reported, its parent compound TCEP has been detected in the plasma of nestling peregrine falcons (Falco peregrinus) from Canada, with concentrations ranging from 0.02 to 2.0 ng/g wet weight. nih.gov In contrast, a screening of Arctic biota, including the arctic fox, detected TCEP but not BCEP, leading researchers to conclude that the terrestrial food chain requires further investigation for these compounds. miljodirektoratet.no Reviews on the topic confirm that di-alkyl phosphates like BCEP are predominant metabolites of organophosphate flame retardants found in fauna. researchgate.netoaepublish.com

Table 1: Concentration of this compound (BCEP) in Bald Eagle Eggs

Human Biomonitoring Studies of BCEP

Human exposure to TCEP and its metabolite BCEP is widespread, as evidenced by numerous biomonitoring studies that detect BCEP in urine.

Urinary Excretion and Concentration Levels

BCEP is a recognized biomarker for assessing human exposure to TCEP. ca.gov It is quantified in urine to understand the extent of internal exposure in the general population and in specific subgroups. ca.goveuropa.eu

Large-scale studies, such as the U.S. National Health and Nutrition Examination Survey (NHANES), have tracked urinary BCEP levels over time. Data from NHANES cycles between 2011 and 2020 showed a decreasing trend in BCEP concentrations in the U.S. population. researchgate.net

Children and Youths (ages 6-19): The geometric mean concentration of BCEP decreased from 0.68 µg/L in 2011-2012 to 0.41 µg/L in 2017-2020. researchgate.net

Adults (ages ≥20): The geometric mean concentration of BCEP decreased from 0.43 µg/L in 2011-2012 to 0.29 µg/L in 2017-2020. researchgate.net

Other studies have reported similar findings in different populations. A study of 16 adults in California in 2011 detected BCEP in urine samples. mdpi.com Research in a young population from Southern Taiwan also reported the presence of urinary BCEP. acs.org Studies on the temporal variability of BCEP in urine have found it to show moderate-to-strong reliability as a biomarker over time, with intraclass correlation coefficients (ICCs) reported at 0.67. epa.gov

Table 2: Urinary Concentrations of this compound (BCEP) in the U.S. Population (NHANES)

Correlation with Environmental and Occupational Exposure

Urinary BCEP levels have been linked to both general environmental and specific occupational exposures. In the general environment, house dust is a known source of TCEP exposure. However, studies exploring the link between TCEP concentrations in dust and urinary BCEP in residents have found only weak and non-significant correlations. mdpi.com

In contrast, occupational settings have shown a much stronger correlation. Studies involving workers in electronic waste (e-waste) recycling facilities have found significantly higher urinary BCEP concentrations compared to control populations. researchgate.net For example, a study in Southern China reported that the geometric mean concentration of BCEP (0.72 ng/mL) was higher in e-waste workers than in a rural control group, and this difference was statistically significant. researchgate.net

Similarly, elevated exposure has been documented in the manufacturing sector. A study of workers at a Chinese construction materials manufacturing plant, where TCEP was used, found that the occupationally exposed group had significantly higher urinary levels of BCEP than a reference population. miljodirektoratet.no These findings underscore that occupational activities involving the handling or processing of TCEP-containing materials can lead to increased internal exposure, which is reflected in higher urinary BCEP concentrations. miljodirektoratet.noresearchgate.net

Environmental Fate and Transformation Pathways of Bis 2 Chloroethyl Phosphate

Biotic Transformation and Biodegradation of Bis(2-chloroethyl) Phosphate (B84403)

Bis(2-chloroethyl) phosphate (BCEP) is a significant transformation product of the widely used flame retardant tris(2-chloroethyl) phosphate (TCEP). nih.govoecd.orgwho.intepa.gov Its formation and subsequent degradation are key aspects of the environmental fate of chlorinated organophosphate esters.

Microbial Biotransformation in Environmental Microcosms

The primary pathway for the formation of BCEP in the environment is through the microbial degradation of its parent compound, TCEP. nih.govwho.int Studies utilizing sediment microcosms have demonstrated that TCEP is readily transformed by microbial communities. oecd.orgwho.int In these controlled environments, the degradation of TCEP often follows pseudo-zero-order kinetics. oecd.orgwho.int

For instance, in one study, the degradation rate of TCEP was 0.068 mg/(L·h) after an initial spike of 5 mg/L, and this rate increased significantly to 1.85 mg/(L·h) following a second, larger spike of 50 mg/L, indicating microbial adaptation. oecd.orgwho.int The principal mechanism of this transformation is the hydrolysis of the phosphoester bond in TCEP, leading to the production of BCEP. oecd.orgwho.int

During these microcosm studies, BCEP accumulates as a major intermediate. In one experiment, BCEP concentrations reached 0.93 ± 0.069 mg/L within 72 hours from a 5 mg/L TCEP spike. researchgate.net Following a second spike of 50 mg/L of TCEP, the BCEP concentration increased to 13.97 ± 1.47 mg/L within 24 hours. researchgate.net A subsequent slight decrease in BCEP concentration was observed once TCEP levels were depleted, suggesting that BCEP itself undergoes further microbial transformation, albeit likely at a slower rate than its formation. researchgate.net This persistence of BCEP implies it may be the rate-limiting step in the complete mineralization of TCEP. researchgate.net

Identification of Microbial Transformation Products

The biotransformation of TCEP primarily proceeds through stepwise hydrolysis, yielding BCEP as the first major intermediate. oecd.orgwho.int Further hydrolysis of BCEP results in the formation of mono-chloroethyl phosphate (MCEP). oecd.orgwho.int

Beyond simple hydrolysis, other microbial transformation pathways have been identified. These include hydrolytic dechlorination and oxidation. oecd.orgeuropa.eu These processes can lead to the formation of hydroxylated derivatives. One such identified product is 2-chloroethyl 2-hydroxyethyl hydrogen phosphate (BCEP-OH), which is a transformation product of BCEP. nih.govoecd.org BCEP has also been identified as a urinary metabolite in mice exposed to TCEP, alongside other products like bis(2-chloroethyl) carboxymethyl phosphate and bis(2-chloroethyl) 2-hydroxyethyl phosphate glucuronide. nih.govwho.int

A proposed degradation pathway for TCEP by the bacterium Sphingobium sp. strain TCM1 illustrates this sequential breakdown: TCEP is first hydrolyzed to BCEP, which is then converted to 2-chloroethyl phosphate (CEP), and finally to inorganic phosphate, releasing 2-chloroethanol (B45725) (2-CE) at each step. epa.gov

Enzymatic Hydrolysis Mechanisms

The breakdown of TCEP and its subsequent product, BCEP, is facilitated by a series of microbial enzymes, primarily phosphatases. epa.gov The initial conversion of TCEP, a phosphotriester, to BCEP, a phosphodiester, is catalyzed by a phosphotriesterase (PTE). epa.gov

The subsequent and crucial step of degrading BCEP is carried out by phosphodiesterases (PDEs). epa.govregulations.gov An atypical PDE was identified and characterized from Sphingobium sp. strain TCM1, a bacterium capable of using TCEP as its sole phosphorus source. epa.govregulations.gov This enzyme, named Sb-PDE, effectively hydrolyzes dihaloalkyl phosphates, including BCEP, as well as bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and bis(2,3-dibromopropyl) phosphate (BDBPP). regulations.gov The specific activity of Sb-PDE towards BCEP was measured at 0.007 µmol min⁻¹ mg⁻¹. regulations.gov This enzymatic action is critical for preventing the long-term persistence of BCEP in the environment. researchgate.net The final step, the hydrolysis of the resulting phosphomonoester (like CEP), is accomplished by a phosphomonoesterase (PME). epa.gov

Adaptation of Microbial Communities to BCEP and Precursors

The introduction of TCEP and the subsequent accumulation of BCEP can significantly alter the composition of microbial communities in environmental settings like sediment. oecd.org Studies have shown that repeated exposure to TCEP enriches specific bacterial guilds that are efficient in its degradation. oecd.org

Notably, bacteria belonging to the orders Burkholderiales and Rhizobiales have been found to be prevalent in TCEP-amended microcosms. oecd.orgeuropa.eu The enrichment of these groups is linked to a higher abundance of genes coding for alkaline and acid phosphatases, the enzymes essential for breaking down TCEP and BCEP. oecd.org These bacteria were also efficient in metabolizing 2-chloroethanol, a side product of the hydrolysis. oecd.org

Further investigation into TCEP-degrading enrichment cultures has highlighted the roles of Sphingomonadales as well. europa.eu Specific strains have been isolated that show different capabilities. For example, Xanthobacter sp. strain T2-1 was able to degrade both TCEP and BCEP, with reaction rates of 1.66 h⁻¹ and 1.02 h⁻¹, respectively. europa.eu In contrast, Ancylobacter sp. strain T3-4 could degrade TCEP but was unable to break down the intermediate BCEP, highlighting the specialized enzymatic machinery required for BCEP hydrolysis. europa.eu The accumulation of BCEP is a key factor that continues to shape the microbial community even after the parent TCEP is depleted. researchgate.net

Sorption and Desorption Dynamics in Environmental Compartments

The movement and availability of BCEP in the environment are influenced by its interaction with solid phases like soil and sediment. Sorption and desorption processes dictate whether the compound remains dissolved in water or becomes bound to particles, affecting its transport, bioavailability, and degradation.

Specific experimental data on the sorption and desorption of BCEP are limited. However, the properties of its precursor, TCEP, provide valuable insights. TCEP generally shows low to moderate adsorption to soil and sediment. who.int Estimates for the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for TCEP range from 34 to 141, with a calculated value of 110 l/kg also reported. oecd.orgwho.int Another estimate for the soil-water coefficient value is 390. These values suggest a low potential for accumulation in soil and high mobility, meaning the compound is likely to be found predominantly in the water compartment. who.int Given the structural similarity, BCEP, being a dialkyl phosphate, is also expected to exhibit relatively high mobility in soil and aquatic systems. researchgate.net

The nature of the sorbent material plays a significant role. Studies on other organophosphate flame retardants have shown an affinity for plastic materials; for example, TCEP has been noted to sorb to polyvinyl chloride (PVC). mdpi.com In complex environmental matrices, sorption is influenced by factors such as the organic carbon content of the soil or sediment and the presence of minerals like iron and aluminum oxides. dntb.gov.uachemicalbook.com Desorption kinetics can be complex, with some portion of the sorbed chemical being released rapidly while another fraction is desorbed much more slowly.

Table 1: Sorption Coefficients for the Precursor Compound TCEP

| Parameter | Value | Source |

|---|---|---|

| Log Koc | 1.78 | oecd.org |

| Koc (l/kg) | 110 | oecd.org |

| Koc Range (l/kg) | 34 - 141 | who.int |

| Soil-Water Coefficient | 390 |

Volatilization and Atmospheric Transport

The potential for BCEP to enter the atmosphere via volatilization and undergo long-range transport is determined by its physicochemical properties, such as vapor pressure and Henry's Law constant.

Direct data for BCEP is not available, but again, data for TCEP can be used for inference. TCEP has a low vapor pressure and a low Henry's Law constant, which indicates a low tendency to volatilize from water surfaces. oecd.org One estimate for TCEP's Henry's Law constant is 3.29 x 10⁻⁶ atm-m³/mol, suggesting very slow volatilization. who.int Another calculated value is 4.155 x 10⁻⁵ Pa·m³/mol. oecd.org Due to its moderate vapor pressure, the release of TCEP from consumer products is considered a more significant emission pathway than volatilization from water.

Once in the atmosphere, organophosphate flame retardants can be transported over long distances. They exist in both the gas phase and adsorbed to particulate matter. The partitioning between these two phases is a key factor in their atmospheric fate. researchgate.net Compounds in the gas phase are more susceptible to degradation by reacting with hydroxyl radicals, with the atmospheric half-life of TCEP estimated to be around 17.5 hours. oecd.orgresearchgate.net Temperature plays a crucial role, influencing both the rate of volatilization from surfaces and the gas-particle partitioning in the atmosphere. Because BCEP is a degradation product of TCEP, its presence in the atmosphere would likely result from the atmospheric degradation of TCEP or the transport of aerosols containing BCEP.

Table 2: Physicochemical Properties of the Precursor Compound TCEP Related to Volatilization

| Property | Value | Source |

|---|---|---|

| Vapor Pressure | 0.00114 Pa (at 20 °C) | oecd.org |

| 6.1 x 10⁻² torr (at 25 °C) | ||

| Henry's Law Constant | 4.155 x 10⁻⁵ Pa·m³/mol (at 20 °C) | oecd.org |

| 3.3 x 10⁻⁶ atm-m³/mol | nih.gov | |

| 3.29 x 10⁻⁶ atm-m³/mol (at 25 °C) | who.int | |

| Atmospheric Half-life | ~17.5 hours | oecd.org |

Toxicological and Biological Effects Research on Bis 2 Chloroethyl Phosphate

Cellular and Molecular Toxicodynamics

Research into the cellular and molecular effects of Bis(2-chloroethyl) phosphate (B84403) has uncovered its ability to interfere with fundamental cellular processes, leading to oxidative stress, cell death, and altered gene expression. These effects are often magnified through interactions with other environmental contaminants like nanoparticles.

Induction of Oxidative Stress and Reactive Oxygen Species Production

Bis(2-chloroethyl) phosphate, a metabolite of TCEP, is known to disrupt cellular redox balance by increasing the production of reactive oxygen species (ROS). This disruption can lead to oxidative stress, a condition where there is an imbalance between the generation of ROS and the cell's ability to detoxify these reactive products. researchgate.net

Studies have demonstrated that TCEP, acting through its metabolite BCEP, elevates ROS levels in various cell types. For instance, exposure to TCEP increases mitochondrial ROS production in liver cells and induces ROS formation in human erythrocytes at high concentrations. nih.govmdpi.com The metabolite of TCEP, referred to as this compound (BCEPO) in one study, was shown to disrupt the cellular redox balance and increase ROS in HeLa cells. Furthermore, long-term exposure to TCEP in zebrafish results in significant alterations to antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) reductase (GR) in the gonads, indicating a response to oxidative stress. researchgate.net In mice, TCEP exposure has also been shown to induce oxidative stress in the testis, a mechanism linked to reproductive toxicity. mdpi.com

Mechanisms of Apoptosis and Cell Viability Modulation

The induction of oxidative stress by this compound is a key mechanism leading to programmed cell death, or apoptosis. Research indicates that BCEP can initiate apoptosis through ROS-mediated pathways, particularly when adsorbed onto nanoparticles. Exposure to TCEP has been shown to cause cell death via apoptosis in various cell lines, including neuronal cells like PC12 and SH-SY5Y, and human liver cancer cells (HepG2). nih.govresearchgate.net In HepG2 cells, TCEP treatment led to a 65.96% subG1 apoptotic peak and a significant reduction in cell viability. researchgate.net

The cytotoxicity of organophosphorus compounds containing the BCEP moiety has been quantified in several studies. For example, Bis(2-chloroethyl)2-chloroethylphosphonate (B2CE2CEPP), a structurally similar compound, and TCEP were found to be cytotoxic to primary mouse hepatocytes, with LC50 values (the concentration required to kill 50% of cells) of 456 μM and 1250 μM, respectively. nih.gov In aquatic organisms, TCEP exposure can trigger differential expression of genes related to apoptosis in the gills of Japanese ricefish larvae. frontiersin.org

Alterations in Gene Expression Profiles

This compound and its parent compound TCEP can significantly alter the expression of a wide range of genes, affecting critical cellular functions. These alterations are linked to the observed toxicological outcomes, including apoptosis, reproductive toxicity, and neurodevelopmental effects. nih.govresearchgate.netnih.gov

In human cell lines, TCEP exposure has been found to alter the expression of genes involved in immune responses, steroid hormone biosynthesis, and cancer pathways. nih.govresearchgate.net A study on HepG2 cells identified significant changes in genes associated with human cancer, suggesting a potential carcinogenic mechanism for TCEP. nih.gov

Ecotoxicological studies using zebrafish have provided detailed insights into TCEP-induced gene expression changes. Long-term, full life-cycle exposure of male zebrafish to TCEP resulted in the downregulation of numerous genes crucial for reproductive health. nih.gov Similarly, exposure of Japanese ricefish larvae to TCEP led to differential expression of genes related to antioxidant properties, osmoregulation, and immunity. frontiersin.org In the protozoan Tetrahymena thermophila, TCEP exposure downregulated the expression of genes involved in vesicle fusion (SNARE proteins). frontiersin.org

Table 1: Summary of Altered Gene Expression Following TCEP/BCEP Exposure in Male Zebrafish

| Biological Process | Effect | Key Downregulated Genes | Associated Outcome |

|---|---|---|---|

| Steroid Hormone Biosynthesis | Downregulation of multiple genes | cyp17a1, hsd17b3 | Imbalance of steroid hormone levels, retarded spermatogenesis |

| Energy Metabolism | Downregulation of genes | Not specified | Retarded spermatogenesis |

| Sperm Motility | Downregulation of genes | Not specified | Declined fertilization success |

Data sourced from: nih.gov

Interactions with Nanoparticles and Synergistic Toxicity Effects

A significant finding in recent research is the synergistic toxicity that occurs when organophosphorus compounds containing the this compound structure interact with nanoparticles. Studies have focused on the compound 2,2-bis(chloromethyl) trimethylene bis[this compound] (V6), which has very low toxicity on its own. researchgate.netnih.gov However, when mixed with small nanopolystyrene particles (NPs), its toxicity to HeLa cells increases dramatically. researchgate.netnih.govtandfonline.com

This enhanced toxicity is size-dependent; mixtures with small NPs (10-15 nm in radius) show significant toxicity, while mixtures with larger NPs (25-500 nm) show almost none. nih.govtandfonline.com The proposed mechanism is that the nanoparticles, which can efficiently adsorb the chemical on their surface, facilitate its entry into the cells. nih.gov This leads to increased intracellular ROS production and subsequent apoptosis. researchgate.netnih.govtandfonline.com These findings highlight a potential environmental risk arising from the joint toxicity of otherwise low-toxicity chemicals and plastic nanoparticles. nih.gov

Table 2: Synergistic Toxicity of V6 and Nanopolystyrene (NPs)

| Condition | Toxicity to HeLa Cells | Mechanism |

|---|---|---|

| V6 alone | Extremely low | N/A |

| V6 + Small NPs (10-15 nm) | Significant, concentration-dependent | Enhanced cellular uptake, increased ROS, apoptosis |

| V6 + Large NPs (≥25 nm) | Almost no toxicity | Larger NPs do not enter cells |

Data sourced from: researchgate.netnih.govtandfonline.com

Ecotoxicological Assessments in Model Organisms

The widespread presence of TCEP in aquatic environments has prompted numerous studies on its effects on model organisms, which consistently show that its metabolite, BCEP, contributes significantly to developmental and reproductive harm. frontiersin.org

Developmental Abnormalities and Reproductive Toxicity in Aquatic Organisms

TCEP poses a significant ecological risk, causing developmental and reproductive toxicity in freshwater organisms even at environmentally relevant concentrations. frontiersin.org Aquatic invertebrates and fish are particularly vulnerable. Daphnia magna has been identified as one of the most sensitive species to TCEP's developmental and reproductive effects. frontiersin.org

Zebrafish (Danio rerio) have been used extensively as a model to study the toxic effects. Long-term exposure of zebrafish to TCEP from the embryonic stage to sexual maturity causes a range of adverse outcomes in males, including reduced body weight and length, delayed testicular development, and inhibited spermatogenesis, ultimately leading to decreased fertilization capacity. nih.gov Histopathological analysis of zebrafish gonads reveals significant tissue changes after chronic TCEP exposure. researchgate.net Furthermore, TCEP disrupts the endocrine system, altering plasma levels of steroid hormones like testosterone (B1683101) and 17β-estradiol. researchgate.netnih.gov

Other aquatic species also show sensitivity. In Japanese ricefish (Oryzias latipes), TCEP exposure during the larval stage leads to reduced body length and deformities in the secondary gill lamellae. frontiersin.org These findings collectively demonstrate that TCEP, through its metabolite BCEP, can severely impair the development and reproductive health of aquatic life. researchgate.netnih.govfrontiersin.org

Table 3: Reproductive and Developmental Effects of TCEP in Male Zebrafish (120-day exposure)

| Endpoint | Observed Effect |

|---|---|

| Growth | Remarkably decreased body weight and body length |

| Gonadal Development | Decreased gonadal-somatic index (GSI), delayed testicular development |

| Spermatogenesis | Inhibited spermatogenesis based on histological observation |

| Reproductive Capacity | Reduced fertilization success |

| Hormone Levels | Significantly elevated testosterone (T) levels |

Data sourced from: nih.gov

Neurotoxic Effects and Behavioral Changes

Research indicates that the parent compound of this compound (BCEP), tris(2-chloroethyl) phosphate (TCEP), can induce neurotoxicity and behavioral alterations in various organisms. In the nematode Caenorhabditis elegans, exposure to TCEP has been shown to cause locomotor deficits, including a significant reduction in body bend and head thrash frequency, as well as decreased crawling speed. nih.gov These behavioral changes are likened to those observed in Parkinson's disease models of C. elegans. nih.gov Further investigation revealed that TCEP exposure leads to damage of dopaminergic neurons in these nematodes. frontiersin.org

In zebrafish (Danio rerio), TCEP exposure has been associated with neurotoxicity, affecting gene transcription related to the nervous system. frontiersin.org Specifically, key genes and proteins involved in neurodevelopment, such as mbp, a1-tubulin, and syn2a, were found to be down-regulated in zebrafish embryos/larvae, which correlated with decreased swimming ability. frontiersin.org While some studies have noted behavioral changes at lower concentrations, others have found marginal to no behavioral effects after developmental exposure. nih.gov It has been suggested that TCEP may induce abnormal behaviors in zebrafish larvae even after short-term exposure. frontiersin.org

Hepatic and Organ-Specific Stress Responses

The liver is a primary organ for the metabolism of TCEP, the precursor to BCEP. In vitro studies using liver slices and microsomes from both rats and humans have demonstrated the metabolism of TCEP into BCEP and other metabolites. oup.comnih.gov The rate of this metabolism has been shown to differ between sexes in rats, with male rats exhibiting a higher rate of metabolism in liver microsomes compared to females. oup.comnih.gov However, this sex-specific difference was not observed in human liver preparations. oup.comnih.gov

Exposure to TCEP has been linked to hepatic stress and toxicity in fish. In zebrafish, lifetime exposure to environmentally relevant concentrations of TCEP resulted in growth retardation and significant hepatotoxicity, including a series of histopathological abnormalities in the liver. researchgate.net Studies on the freshwater fish Cirrhinus mrigala also revealed that TCEP exposure caused structural abnormalities in the liver, with the effects being concentration-dependent. bohrium.com In hepatocyte cell lines (L02 and HepG2), TCEP was found to induce mitochondrial toxicity, as evidenced by decreased cell viability, reduced mitochondrial DNA copy number, decreased mitochondrial membrane potential, and altered intracellular calcium and ATP levels. jeom.org Furthermore, research in mice has shown that chronic TCEP exposure can lead to hepatic steatosis (fatty liver), which could be attenuated by probiotic supplementation. nih.gov

Beyond the liver, the kidneys have been identified as sensitive organs to repeated TCEP exposure, with dose- and time-related degenerative lesions observed in rats. oecd.org

Immunomodulation and Endocrine Disruption Potentials

There is growing evidence to suggest that BCEP and its parent compound TCEP may have immunomodulatory and endocrine-disrupting effects. Some research indicates that BCEP may modulate immune responses, though the specific pathways require further investigation. In vitro studies have shown that TCEP can affect immune response genes in human liver cells (HepG2). nih.gov Specifically, genes involved in the expression of the C5a receptor, a component of the complement system, and other inflammatory regulators were affected. nih.gov Prenatal exposure to TCEP has been associated with an increased risk of hay fever and allergies in children. nih.gov

The endocrine-disrupting potential of these compounds is also a significant area of research. Organophosphate esters (OPEs), including TCEP, are suspected endocrine-disrupting compounds. nih.govbcerp.org Studies have linked exposure to OPE metabolites, with BCEP being a predominant contributor, to an increased risk of thyroid disease. nih.govscispace.comfrontiersin.org The risk of thyroid disease was observed to have a J-shaped relationship with increasing levels of BCEP. nih.govfrontiersin.org Animal studies have shown that TCEP exposure can disrupt thyroid hormone levels in freshwater fish. bohrium.comfrontiersin.org It is hypothesized that OPEs may interfere with thyroid function by competing with thyroid hormones for binding to transport proteins and receptors. frontiersin.org

Impacts on Intestinal Microbiota Composition and Function

Recent studies have begun to explore the effects of TCEP, the precursor to BCEP, on the gut microbiome. Research using a simulator of the human intestinal microbial ecosystem (SHIME) has demonstrated that TCEP exposure can alter both the composition and metabolic function of the intestinal microbial communities. researchgate.netnih.govresearchgate.net

Specifically, high-dose TCEP exposure was found to increase the alpha-diversity (Shannon and Simpson indexes) of the gut microbiome. researchgate.netnih.gov At the phylum level, there was an increase in the proportion of Firmicutes and a decrease in Bacteroidetes. researchgate.netnih.gov At the genus level, the relative abundance of Bacteroides decreased with increasing TCEP exposure, while the abundances of other genera such as Roseburia, Lachnospira, Coprococcus, and Lachnoclostridium were significantly correlated with the exposure dose. researchgate.netnih.gov

Furthermore, TCEP exposure had a notable effect on the production of short-chain fatty acids (SCFAs), which are key metabolites produced by the gut microbiota. TCEP exposure led to a decrease in acetate (B1210297) and propionate (B1217596) concentrations, while butyrate (B1204436) concentrations increased in each colon section of the SHIME model. researchgate.netnih.gov Certain bacterial genera that increased in abundance with TCEP exposure, such as Dorea, Fusicatenibacter, Kineothrix, Lachnospira, and Roseburia, showed a negative correlation with acetate and propionate and a positive correlation with butyrate. researchgate.netresearchgate.net

Mammalian Toxicological Investigations

In Vivo Metabolism and Metabolite Identification

In mammalian systems, BCEP is a known metabolite of the flame retardant tris(2-chloroethyl) phosphate (TCEP). nih.gov Following oral administration in rats and mice, TCEP is metabolized, and its metabolites are primarily excreted in the urine. nih.gov

Identified urinary metabolites in both rats and mice include:

Bis(2-chloroethyl) carboxymethyl phosphate nih.govwho.int

Bis(2-chloroethyl) hydrogen phosphate (BCEP) nih.govwho.int

The glucuronide of bis(2-chloroethyl) 2-hydroxyethyl phosphate nih.govwho.int

In vitro studies using liver preparations from both humans and rats have confirmed the metabolism of TCEP to BCEP and 2-chloroethanol (B45725). oup.comnih.gov While the metabolic profile in urine is similar between rats and mice, the rate of elimination is faster in mice. nih.gov Sex-related differences in metabolism have been observed in rats, with males metabolizing TCEP at a higher rate than females in liver microsomes. oup.comnih.gov However, such sex-specific differences were not found in human liver preparations. oup.comnih.gov A physiologically based kinetic (PBK) model has also identified BCEP as a key biomarker for TCEP exposure. mdpi.com

Associations with Human Health Endpoints

Epidemiological studies have investigated the association between urinary levels of BCEP and various human health endpoints. A cohort study of adults aged 40 and older found a positive association between urinary BCEP concentrations and both all-cause and cardiovascular mortality. nih.gov A logarithmic increase in BCEP was associated with a 26% higher risk of all-cause mortality and a 32% higher risk of cardiovascular mortality. nih.gov

Research has also explored the link between BCEP and kidney function. In patients with chronic kidney disease, urinary BCEP concentration has been identified as an independent predictor of lower estimated glomerular filtration rate (eGFR). researchgate.net

In the context of liver health, a study on U.S. adults found an association between BCEP exposure and non-alcoholic fatty liver disease (NAFLD) in males. nih.gov Similarly, in a study of U.S. adolescents, BCEP exposure was positively associated with changes in the liver function markers alkaline phosphatase (ALP) and the aspartate aminotransferase to alanine (B10760859) aminotransferase (AST/ALT) ratio. nih.gov

Furthermore, exposure to OPE metabolites, with BCEP being a major contributor, has been linked to an increased risk of thyroid disease. nih.govfrontiersin.org An association between prenatal exposure to BCEP and adverse birth outcomes has also been suggested. epa.gov

All-Cause and Cause-Specific Mortality

Recent cohort studies have established a significant link between exposure to BCEP, measured through urinary concentrations, and an increased risk of mortality in adults. In a study involving 3,238 participants aged 40 and older, urinary BCEP levels were positively associated with both all-cause and cardiovascular mortality. nih.gov A logarithmic increase in BCEP concentration was correlated with a 26% higher risk of all-cause mortality. nih.gov

Another national population-based cohort study with 6,869 participants aged 18 and older, followed for an average of 5.0 years, reinforced these findings. nih.govfigshare.com After adjusting for confounding variables, exposure to BCEP was associated with a notable increase in the risk for both all-cause and cardiovascular-related deaths. nih.govfigshare.com The dose-response analysis confirmed a linear relationship between BCEP levels and both all-cause and cardiovascular mortality. nih.gov These studies suggest that exposure to organophosphate esters like the parent compound of BCEP is significantly associated with increased mortality risks, highlighting the need to control exposure to alleviate the related health burden. nih.govfigshare.com

Table 1: Association between Urinary BCEP Concentration and Mortality

| Study Population | Mortality Type | Hazard Ratio (HR) per Logarithmic/Unit Increase | 95% Confidence Interval (CI) | Source |

|---|---|---|---|---|

| 3,238 adults (≥40 years) | All-Cause | 1.26 (per log-unit increase) | Not specified in abstract | nih.gov |

| 6,869 adults (≥18 years) | All-Cause | 1.12 | 1.05-1.20 | nih.govfigshare.comresearchgate.net |

| 3,238 adults (≥40 years) | Cardiovascular | 1.32 (per log-unit increase) | Not specified in abstract | nih.gov |

| 6,869 adults (≥18 years) | Cardiovascular | 1.15 | 1.04-1.26 | nih.govfigshare.comresearchgate.net |

Cardiovascular Health Implications

The link between BCEP and cardiovascular health extends beyond mortality statistics. Exposure to this compound has been associated with several risk factors for cardiovascular disease. Studies have shown a positive, dose-dependent association between BCEP and Metabolic Syndrome (MetS) in men. researchgate.netresearchgate.net

Furthermore, research has identified a significant negative correlation between BCEP levels and high-density lipoprotein cholesterol (HDL-C), often referred to as "good cholesterol". semanticscholar.org An analysis of data from the 2013–2014 National Health and Nutrition Examination Survey (NHANES) found that a one-unit increase in log-transformed BCEP levels was associated with a 2.604 mg/dL decrease in HDL-C. semanticscholar.org When comparing exposure levels, individuals in the highest quartile of BCEP exposure had a 12.5% lower HDL-C concentration than those in the lowest quartile. semanticscholar.org Dyslipidemia, characterized by reduced HDL-C, is an established risk factor for cardiovascular disease. semanticscholar.org The parent compound, TCEP, has been shown to induce cardiotoxic effects, including causing pericardial edema and thinning of the atrioventricular walls in zebrafish embryos. frontiersin.org In mice, TCEP exposure can lead to the formation of mitophagosomes in myocardial cells, suggesting a link between the chemical and myocardial fibrosis via autophagy. frontiersin.org

Table 2: Cardiovascular Health Findings Associated with BCEP Exposure

| Health Outcome | Key Finding | Source |

|---|---|---|

| Cardiovascular Mortality | Increased risk (HR: 1.15 - 1.32) | nih.govnih.govfigshare.com |

| Metabolic Syndrome (MetS) | Positive dose-dependent association in men | researchgate.netresearchgate.net |

| High-Density Lipoprotein Cholesterol (HDL-C) | Negative association; 12.5% lower HDL-C in highest vs. lowest exposure quartile | semanticscholar.org |

| Chronic Kidney Disease (CKD) | Associated with CKD | researchgate.netresearchgate.net |

Mechanistic Insights into Human Health Impacts

Research into the mechanisms by which BCEP and its parent compound, TCEP, exert their toxic effects points to several cellular and molecular pathways. A primary mechanism appears to be the induction of oxidative stress. tandfonline.comresearchgate.net Studies on related organophosphate flame retardants have demonstrated that their toxicity can be enhanced by other environmental factors, leading to increased intracellular reactive oxygen species (ROS) production and subsequent apoptosis (programmed cell death). nih.govresearchgate.net

Inflammation is another critical pathway. researchgate.net TCEP exposure has been shown to provoke an inflammatory response within the body. tandfonline.com Specifically, in cellular models of hyperuricemia, TCEP can amplify the inflammatory response by regulating the expression of Tumor Necrosis Factor (TNF), a key signaling protein in systemic inflammation. tandfonline.com This heightened inflammatory state can disrupt metabolic processes, such as uric acid metabolism. tandfonline.com

Disruption of metabolic pathways is a recurring theme. The observed negative association between BCEP and HDL-C levels indicates interference with lipid metabolism. semanticscholar.org Furthermore, studies have linked the BCEP metabolite to a significantly increased risk of hyperuricemia, a metabolic disorder resulting from disordered purine (B94841) metabolism. tandfonline.com

At the cellular level, TCEP has been found to affect fundamental processes like autophagy, particularly in cardiac cells. frontiersin.org The observation of increased mitophagosomes and autophagic vacuoles in the myocardial cells of mice exposed to TCEP suggests that the compound can trigger a cellular self-degradation process that may contribute to myocardial fibrosis. frontiersin.org

Advanced Analytical Methodologies for Bis 2 Chloroethyl Phosphate Detection and Quantification

Sample Preparation Strategies for Diverse Matrices

The effective extraction of BCEP from complex sample matrices is a critical first step in its analysis. The choice of extraction method depends on the nature of the sample, whether environmental or biological.

Extraction from Environmental Samples (Water, Sediment, Air, Dust)

Environmental matrices present unique challenges for the extraction of polar compounds like BCEP.

Water: Solid-phase extraction (SPE) is a commonly employed technique for extracting BCEP from water samples. nih.govnih.gov Various sorbents have been investigated, with mixed-mode reversed-phase weak anion exchange sorbents showing good performance. nih.gov One study optimized an SPE procedure that included a fractionated elution to separate organophosphate flame retardants (OPFRs) and their metabolites. nih.gov This method achieved satisfactory performance with method detection limits ranging from 1.1 to 4.6 ng/L and recovery percentages between 90% and 110%. nih.gov Another method utilizing mixed-mode liquid chromatography coupled with tandem mass spectrometry after SPE of 100 mL of river water reported quantification limits of 1-35 ng/L and recovery rates of 58.6-116.2%. researchgate.net

Sediment: The extraction of BCEP from sediment often involves accelerated solvent extraction (ASE) followed by a cleanup step. gdut.edu.cn A mixture of ethyl acetate (B1210297), dichloromethane (B109758), and n-hexane (2:2:1) has been used as the extraction solvent under high pressure and temperature. gdut.edu.cn For the cleanup of sediment extracts, solid-phase extraction is a common approach. In one method for determining organophosphate esters (OPEs) in aquaculture sediments, dichloromethane or ethyl acetate was used for extraction, followed by SPE cleanup, achieving recoveries of 101% to 121% with limits of detection from 0.02 to 0.32 ng/g dry weight (dw). researchgate.net However, a matrix effect of 29.4% was observed for tris(2-chloroethyl) phosphate (B84403) in sediments, highlighting the complexity of this matrix. researchgate.net

Air and Dust: For indoor air and dust, which are significant sources of human exposure to OPFRs, specific extraction methods are required. researchgate.net Methylene (B1212753) chloride has been identified as a suitable extraction solvent for phosphororganic compounds in house dust, preventing issues with recovery rates and blank values seen with other solvents. researchgate.net Analysis of dust samples from various indoor environments has revealed TCEP concentrations up to 2200 mg/kg. researchgate.net

| Environmental Matrix | Extraction Technique | Key Findings |

| Water | Solid-Phase Extraction (SPE) with mixed-mode sorbents | Method detection limits of 1.1-4.6 ng/L; Recoveries of 90-110%. nih.gov |

| Sediment | Accelerated Solvent Extraction (ASE) followed by SPE | Recoveries of 101-121%; Limits of detection of 0.02-0.32 ng/g dw. researchgate.net |

| Dust | Solvent extraction with methylene chloride | TCEP concentrations up to 2200 mg/kg detected in school dust. researchgate.net |

Extraction from Biological Samples (Urine, Blood, Hair, Nails)

Biomonitoring of BCEP in human samples is essential for assessing internal exposure.

Urine: Urine is a primary matrix for assessing exposure to OPFRs through their metabolites. researchgate.netnih.govnih.govacs.orgnih.gov Solid-phase extraction is a widely used method for urine samples. nih.govresearchgate.netkuleuven.be One method involves SPE followed by derivatization with pentafluorobenzyl bromide and further SPE cleanup before analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS), achieving a limit of detection of 0.25 µg/l. nih.govresearchgate.net Another approach uses liquid-liquid extraction with a mixture of ethyl acetate and acetonitrile (B52724) after adding sodium chloride to induce a salting-out effect, followed by quantification using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.gov This method reported detection limits ranging from 0.01 to 0.2 μg/L. nih.gov A high-throughput method has also been developed involving direct injection of a small volume of urine (5µL) into a UPLC system, though it showed higher method limits of quantification for BCEP (~12 ng/mL) compared to other metabolites. researchgate.net

Blood: The analysis of BCEP in blood provides a direct measure of internal exposure. A method for determining 16 OPEs in human whole blood involved extraction with acetonitrile followed by purification on ENVI-18 cartridges. This method achieved limits of detection ranging from 0.0038-0.882 ng/mL. In a study of Arctic biota, blood samples were treated with formic acid/2-propanol, and the precipitated plasma was loaded onto OASIS HLB SPE cartridges for extraction. miljodirektoratet.no

Hair and Nails: Hair and nails are emerging as valuable non-invasive matrices for assessing long-term exposure to environmental chemicals. researchgate.netuantwerpen.bevu.nl A novel extraction method based on acid digestion and SPE clean-up (Oasis Wax) has been developed for measuring PFR metabolites in hair and nails. researchgate.net This method demonstrated recoveries greater than 74%. researchgate.net

| Biological Matrix | Extraction Technique | Key Findings |

| Urine | Solid-Phase Extraction (SPE) | Limit of detection of 0.25 µg/l. nih.govresearchgate.net |

| Urine | Liquid-Liquid Extraction (LLE) | Detection limits of 0.01-0.2 μg/L. nih.gov |

| Blood | Acetonitrile extraction and SPE | Limits of detection of 0.0038-0.882 ng/mL. |

| Hair and Nails | Acid digestion and SPE | Recoveries >74%. researchgate.net |

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate BCEP from other compounds before its quantification by a detector, typically a mass spectrometer.

Liquid Chromatography (LC) Approaches

Liquid chromatography is a powerful technique for the analysis of polar and non-volatile compounds like BCEP.

UPLC, a high-pressure version of HPLC, offers faster analysis times and improved resolution. mdpi.comnih.gov A UPLC-based method for urinary metabolites of OPFRs achieved separation in less than 3 minutes on a short, narrow-diameter column. researchgate.net This method utilized a mobile phase of acetonitrile/water buffered with ammonium (B1175870) hydroxide/ammonium formate (B1220265) (pH 9.2) for optimal sensitivity. researchgate.net Another UPLC-MS/MS method for quantifying urinary biomarkers of exposure to flame retardants and plasticizers demonstrated the ability to concurrently quantify 16 metabolites in a small urine volume. sci-hub.se

Mixed-mode chromatography (MMC) utilizes stationary phases with both reversed-phase and ion-exchange functionalities, which is particularly advantageous for separating strongly acidic compounds like BCEP that have low affinity for standard reversed-phase columns. nih.govresearchgate.netbioradiations.com An enhanced MMC-based UHPLC/ESI-MS method has been developed for the analysis of dialkyl phosphates (DAPs), including BCEP. nih.govresearchgate.net By conditioning the MMC column with formic acid and using a water/methanol (B129727) and ammonium acetate in methanol mobile phase, baseline resolution of nine DAPs with sharp peaks was achieved. nih.govresearchgate.net This novel method resulted in instrumental detection limits as low as the 0.01 ng/mL level. nih.govresearchgate.net Another study demonstrated the use of mixed-mode liquid chromatography for the determination of organophosphate esters in water samples, achieving good linearity and low quantification limits (1-35 ng/L). researchgate.net

| Chromatographic Technique | Key Features and Findings |

| Ultra Performance Liquid Chromatography (UPLC) | Fast analysis times (<3 minutes); High resolution; Suitable for multi-analyte methods. researchgate.netsci-hub.se |

| Mixed-Mode Chromatography (MMC) | Combines reversed-phase and ion-exchange; Excellent for separating acidic compounds like BCEP; Achieves very low detection limits (0.01 ng/mL). researchgate.netnih.govresearchgate.net |

Gas Chromatography (GC) Approaches

Gas chromatography stands as a robust technique for the analysis of semi-volatile compounds like organophosphate flame retardants and their metabolites. However, due to the polar and non-volatile nature of dialkyl phosphates such as BCEP, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis.

Common derivatizing agents include silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), as well as alkylating agents like pentafluorobenzyl bromide (PFBBr). bham.ac.uknih.gov For instance, a method for analyzing BCEP in wastewater utilized MTBSTFA for derivatization, which provided superior results compared to MSTFA. bham.ac.uk Another study on urinary metabolites employed PFBBr for derivatization prior to analysis. nih.gov

Once derivatized, BCEP can be analyzed using various GC detectors:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used combination that offers high selectivity and the ability to use isotopically labeled internal standards for accurate quantification. massbank.jp GC-MS has been successfully applied to analyze BCEP and other organophosphate flame retardant metabolites in various environmental and biological samples. nih.gov

Gas Chromatography-Nitrogen-Phosphorus Detector (GC-NPD): This detector offers high sensitivity and selectivity for nitrogen- and phosphorus-containing compounds. researchgate.net It is a valuable tool for targeted analysis of organophosphate metabolites. documentsdelivered.com

Gas Chromatography-Flame Photometric Detector (GC-FPD): The GC-FPD is another selective detector used for phosphorus- and sulfur-containing compounds, making it suitable for BCEP analysis. nih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique provides even higher selectivity and sensitivity compared to single quadrupole GC-MS, which is particularly advantageous for complex matrices like urine. nih.govnih.gov A method for quantifying urinary metabolites of organophosphorus flame retardants, including BCEP, utilized GC-MS/MS after solid-phase extraction and derivatization. nih.govnih.gov

A comparison of GC-MS/MS and LC-MS/MS methods for analyzing organophosphate diester metabolites in human urine revealed that GC-MS/MS demonstrated better sensitivity for BCEP, with a method limit of quantification (mLOQ) of 0.1 ng/mL. documentsdelivered.com

Table 1: Gas Chromatography Approaches for Bis(2-chloroethyl) phosphate Analysis

| Technique | Detector | Derivatization Required? | Key Findings/Applications | Citations |

|---|---|---|---|---|

| GC | MS | Yes | Used for analysis in various matrices; allows for use of labeled standards. | massbank.jpnih.gov |

| GC | NPD | Yes | High sensitivity and selectivity for phosphorus compounds. | researchgate.netdocumentsdelivered.com |

| GC | FPD | Yes | Selective for phosphorus-containing compounds. | nih.gov |

| GC | MS/MS | Yes | High selectivity and sensitivity, suitable for complex matrices like urine. mLOQ of 0.1 ng/mL for BCEP reported. | nih.govdocumentsdelivered.comnih.gov |

Mass Spectrometric Detection and Identification

Mass spectrometry is an indispensable tool for the definitive identification and quantification of BCEP. It is typically coupled with a chromatographic separation technique like GC or liquid chromatography (LC).

Electrospray ionization is a soft ionization technique well-suited for polar, thermally labile, and high-molecular-weight compounds like BCEP. It is commonly paired with liquid chromatography (LC-ESI-MS). For the analysis of BCEP and other dialkyl phosphate metabolites, negative electrospray ionization is often preferred. nih.gov

LC-ESI-MS/MS has been established as a powerful method for determining BCEP in human urine. nih.govdocumentsdelivered.com While it offers a direct analysis of the polar metabolite without the need for derivatization, its sensitivity for BCEP can be lower compared to GC-MS/MS. One study reported an mLOQ for BCEP of 1.2 ng/mL using LC-ESI-MS/MS. nih.gov The technique has been operated in both positive and negative ion modes for the analysis of TCEP and its transformation products, with negative mode using multiple reaction monitoring (MRM) being employed for BCEP. acs.org

High-resolution mass spectrometry provides highly accurate mass measurements, which enables the determination of elemental compositions and confident identification of unknown compounds. This is particularly valuable in metabolite identification studies.

Gas Chromatography-Quadrupole Time-of-Flight (GC-QTOF): This HRMS technique has been used for the determination of BCEP in wastewater. nih.gov The high selectivity of GC-QTOF, combined with derivatization, allowed for method detection limits in the low ng/L range. nih.gov

Liquid Chromatography-Orbitrap Mass Spectrometry: The Orbitrap mass analyzer, coupled with ultra-high-performance liquid chromatography (UHPLC), has been instrumental in elucidating the metabolic profiles of organophosphate flame retardants. bham.ac.uk In one study, human hepatocytes were exposed to a dust extract, and subsequent analysis using an Orbitrap MS with full scan and accurate mass capabilities positively identified BCEP as a major metabolite of TCEP. bham.ac.uk Another study used LC-Orbitrap HRMS to identify BCEP as a primary degradation product of TCEP in water samples.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and quantification of metabolites in complex biological and environmental samples. It involves the selection of a precursor ion (e.g., the molecular ion of BCEP), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process provides a highly specific "fingerprint" for the target analyte.

Both GC-MS/MS and LC-MS/MS have been extensively used for BCEP metabolite profiling.

LC-MS/MS: This is a widely adopted method for quantifying BCEP in human urine. nih.govdocumentsdelivered.comnih.gov It allows for high-throughput analysis and can simultaneously measure multiple organophosphate metabolites. nih.gov Studies have used LC-ESI-MS/MS to identify and quantify BCEP and other metabolites like bis(2-butoxyethyl) phosphate (BBOEP) and diphenyl phosphate (DPHP). nih.govdocumentsdelivered.com The technique has been crucial in studies exploring the relationships between exposure to parent compounds in dust and the corresponding metabolite levels in urine. nih.gov

GC-MS/MS: Following derivatization, GC-MS/MS provides excellent sensitivity and selectivity for BCEP. nih.govresearchgate.net A method was developed extending a previous one to include the determination of BCEP in human urine samples in a single run. researchgate.net

In vitro studies using human cell lines have utilized HRMS with all-ion fragmentation (AIF) to identify BCEP as the major metabolite of TCEP, alongside other hydroxylated and oxidized metabolites. bham.ac.uk This comprehensive profiling is essential for understanding the biotransformation pathways of the parent flame retardant.

Table 2: Mass Spectrometric Techniques for this compound Analysis

| Technique | Ionization | Key Features & Applications | Citations |

|---|---|---|---|

| LC-MS | ESI | Suitable for polar compounds; no derivatization needed. Negative ion mode is common. | nih.govacs.org |

| GC-HRMS | EI | High mass accuracy for confident identification (e.g., GC-QTOF). | nih.gov |

| LC-HRMS | ESI | Used for metabolite profiling and identification of transformation products (e.g., LC-Orbitrap). | bham.ac.uk |

| LC-MS/MS | ESI | High-throughput quantification in biological samples like urine; metabolite profiling. | nih.govdocumentsdelivered.comnih.govnih.gov |

| GC-MS/MS | EI | Excellent sensitivity and selectivity after derivatization. | nih.govresearchgate.net |

Method Validation, Quality Assurance, and Quality Control in Research

Rigorous method validation and the implementation of quality assurance (QA) and quality control (QC) procedures are fundamental to ensure the reliability and accuracy of analytical data for BCEP. These processes are critical, especially in studies assessing human exposure and environmental monitoring where low concentrations are often measured.

Method Validation typically involves assessing several key parameters:

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For BCEP, reported LOQs vary depending on the method and matrix, for instance, 0.1 ng/mL in urine by GC-MS/MS and 1.2 ng/mL by LC-MS/MS. nih.govdocumentsdelivered.com Another high-throughput method reported an LOQ of approximately 12 ng/mL for BCEP in urine using UPLC-HRMS. researchgate.net

Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is spiked into a blank matrix and analyzed. For BCEP and related metabolites, acceptable recoveries are generally within the 70-130% range. Studies have reported recoveries for BCEP between 69% and 119%. nih.govdocumentsdelivered.com

Precision: Precision measures the degree of agreement among replicate measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Inter-day imprecision for BCEP analysis has been reported to be less than 31% in one method and between 2-8% in another. nih.govnih.gov

Linearity and Calibration: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is established using a series of calibration standards.

Quality Assurance (QA) and Quality Control (QC) measures are implemented throughout the analytical process:

Quality Assurance Project Plan (QAPP): For major studies, a QAPP is often developed, outlining the study objectives, methods, and specific QA/QC procedures to be followed. wa.govwa.gov

Method Blanks: A method blank (a sample matrix without the analyte) is processed and analyzed alongside the actual samples to check for contamination introduced during the sample preparation and analysis steps. wa.gov

Quality Control Samples: QC samples, typically prepared by spiking a blank matrix with known concentrations of the analyte (e.g., low and high concentration levels), are analyzed with each batch of samples to monitor the method's performance and accuracy. nih.gov

Internal Standards: The use of isotopically labeled internal standards (e.g., deuterated analogs) is a common practice, especially in mass spectrometric methods, to correct for matrix effects and variations in sample preparation and instrument response. nih.gov

Certified Reference Materials (CRMs): When available, CRMs are analyzed to provide an independent assessment of the method's accuracy.

These validation and QA/QC protocols ensure that the data generated for BCEP are accurate, reproducible, and legally defensible, which is paramount for public health and environmental risk assessments. epa.govepa.gov

Synthetic Chemistry and Derivatization Studies Involving the Bis 2 Chloroethyl Phosphate Moiety

Classical and Contemporary Synthetic Pathways to BCEP and its Esters

The synthesis of bis(2-chloroethyl) phosphate (B84403) and its related esters has evolved from classical high-temperature methods to more refined, high-purity contemporary pathways.

Classical approaches often involved the reaction of phosphorus oxychloride with 2-chloroethanol (B45725) or the reaction of phosphorus trichloride (B1173362) with ethylene (B1197577) oxide. ontosight.aifrontiersin.org The latter proceeds through the formation of tris(2-chloroethyl) phosphite, which then undergoes thermal rearrangement. researchgate.net These early methods were often characterized by the formation of acidic byproducts, which could interfere with subsequent applications, such as in polyurethane foam production where high acidity can excessively prolong curing times.

More contemporary methods have focused on improving yield, purity, and reaction conditions. A significant advancement involves the reaction of 2-chloroethylphosphonic dichloride with ethylene oxide. This process can be conducted at lower temperatures (0–100 °C) and results in high yields (≥97%) and purity (≥97.5%), while avoiding the formation of problematic side products like ethylene dichloride. google.com This pathway represents a shift towards more efficient and sustainable production of BCEP-related structures.

Comparison of Synthetic Pathways to BCEP and Related Esters

| Pathway | Key Reactants | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Classical Method 1 | Phosphorus oxychloride, 2-Chloroethanol | High Temperature | Utilizes common starting materials. | Can produce acidic byproducts. | ontosight.aifrontiersin.org |

| Classical Method 2 | Phosphorus trichloride, Ethylene oxide | High-temperature thermal rearrangement. | Established industrial process. | Potential for side reactions and impurities. researchgate.net | researchgate.net |

| Contemporary Method | 2-Chloroethylphosphonic dichloride, Ethylene oxide | Low temperature (0-100 °C), 8-18 hours. | High purity (>97.5%), high yield (>97%), stable product quality, fewer byproducts. google.com | Requires specialized starting material. | google.com |

Role of BCEP and Related Phosphonates as Synthetic Intermediates

The BCEP structure is a fundamental building block in the synthesis of various commercially and scientifically important molecules.

While BCEP itself is a related structure, the direct precursor for the widely used plant growth regulator Ethephon (2-chloroethylphosphonic acid) is bis(2-chloroethyl) 2-chloroethylphosphonate. researchgate.nettifr.res.in This phosphonate (B1237965) is synthesized via the thermal rearrangement of tris(2-chloroethyl) phosphite, a product of the reaction between phosphorus trichloride and ethylene oxide. researchgate.net

The synthesis of Ethephon is achieved through the acid hydrolysis of bis(2-chloroethyl) 2-chloroethylphosphonate, typically using hydrochloric acid at elevated temperatures and pressures. researchgate.nettifr.res.innih.gov Upon application to plants, Ethephon decomposes to release ethylene, a natural plant hormone that influences processes like fruit ripening, flowering, and abscission. researchgate.netnih.govnih.gov The quality of the final Ethephon product is highly dependent on the purity of the bis(2-chloroethyl) 2-chloroethylphosphonate precursor. asianpubs.orgresearchgate.net

The bis(2-chloroethyl)amino group, a key feature of the BCEP structure, is a well-known pharmacophore, particularly in the design of nitrogen mustard-based anticancer agents. When attached to a phosphate carrier, this moiety can be used to create targeted alkylating agents. Synthetic organic chemistry leverages this by using phosphoryl chloride as a starting material to introduce the N-bis(2-chloroethyl) substituent. lmaleidykla.lt

Researchers have synthesized series of N-phosphorylated derivatives of bis(2-chloroethyl)amine, creating libraries of novel compounds for biological evaluation. lmaleidykla.ltresearchgate.net The synthetic strategy often involves sequential nucleophilic displacement reactions at the phosphorus center. For instance, dichloro-N-bis(2-chloroethyl)amidophosphate can be reacted with various amines, such as morpholine (B109124) or substituted cyclohexylamines, to yield asymmetric triamidophosphates. lmaleidykla.lt These derivatives are investigated for their potential as more selective tumor inhibitors. researchgate.net The synthesis of esters of N,N-Bis(2-chloroethyl)-p-aminophenol is another strategy explored to create compounds where the alkylating effect could be modulated by enzymatic hydrolysis in target tissues. acs.org

Examples of Bioactive Derivatives from the Bis(2-chloroethyl)amino Moiety

| Derivative Class | Synthetic Precursor | Key Reaction | Potential Application | Reference |

|---|---|---|---|---|

| Asymmetric N-bis(2-chloroethyl)triamidophosphates | Dichloro-N-bis(2-chloroethyl)amidophosphate | Sequential nucleophilic displacement with amines (e.g., morpholine). | Anticancer agents. | lmaleidykla.lt |

| Cyclophosphorodiamidates | Phenyl phosphorodichloridate, Bis(2-chloroethyl)amine hydrochloride | Reaction with anilines and other nucleophiles. | Tumor inhibitors. | researchgate.net |

| Benzoate Esters of 4-[N,N-bis(2-chloroethyl)amino]phenol | 4-[N,N-Bis(2-chloroethyl)amino]phenol | Esterification with substituted benzoyl chlorides. | Antitumor agents with potentially altered hydrolysis rates. | acs.org |

Organophosphorus compounds containing chloroethyl groups are extensively used as additive flame retardants in a wide variety of polymers, including polyurethane foams, polyesters, and epoxy resins. frontiersin.orgeuropa.eu The bis(2-chloroethyl) phosphate structure is a key component in several effective flame retardants, such as V6 (2,2-bis(chloromethyl)trimethylene bis[bis(2-chloroethyl)phosphate]). europa.euhealthvermont.govontosight.ai

These additives are physically mixed into the polymer matrix. frontiersin.org Their flame-retardant action is primarily based on mechanisms in both the gas phase and the condensed phase. Upon heating, they decompose to release phosphoric acid, which catalyzes the dehydration and charring of the polymer on the surface. nih.gov This char layer acts as an insulating barrier, inhibiting the transfer of heat and flammable gases, thus suppressing the combustion process. nih.gov

Recent research has also focused on covalently incorporating the BCEP moiety into polymer backbones to create reactive flame retardants. For example, a phosphorus-containing difunctional cycloaliphatic epoxide (termed BCEP in the study) was synthesized and mixed with triglycidyl isocyanurate (TGIC) to create flame-retardant epoxy systems. mdpi.com This approach can lead to improved thermal stability and permanence of the flame-retardant properties.

Flame Retardant Performance of BCEP-Related Systems

| Material System | Flame Retardant | Key Performance Metric | Mechanism | Reference |

|---|---|---|---|---|

| Polyurethane Foam | V6 (contains BCEP moiety) | Used in automotive and furniture foam. europa.euhealthvermont.gov | Additive; promotes char formation upon combustion. nih.gov | europa.euhealthvermont.gov |

| Cycloaliphatic Epoxy Resin | Synthesized P-containing epoxide (BCEP) + TGIC | Limiting Oxygen Index (LOI) of 25.2% for BCEP₁-TGIC₃ formulation. mdpi.com | Reactive; P-N synergistic effect improves flame retardancy. mdpi.com | mdpi.comglobalauthorid.com |

Derivatization Strategies for Enhanced Bioactivity or Specific Applications